molecular formula C12H13Cl2NO4 B1271402 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid CAS No. 669713-58-0

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

Cat. No. B1271402
CAS RN: 669713-58-0
M. Wt: 306.14 g/mol
InChI Key: BGXDBARGFUXUJF-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s often used to protect amines from reacting with other functional groups present in the molecule during a reaction .


Molecular Structure Analysis

The molecular structure of a compound with a Boc-protected amine would include a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3). This Boc group would be connected to the nitrogen of the amine that it’s protecting .


Chemical Reactions Analysis

The Boc group can be removed from the amine it’s protecting through an acid-catalyzed reaction. This is often done using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane .

Scientific Research Applications

Synthesis of Photoactive Peptides

This compound is used in the synthesis of diarylethene (DAE) amino acids, which are building units in the preparation of diverse photoactive molecules . These molecules are interesting as they can be used to create light-controllable molecular structures, potentially leading to new smart drugs .

2. Building Units in Light-Sensitive Supramolecular Systems The compound is used in the synthesis of photosensitive peptides, which are interesting as building units in light-sensitive supramolecular systems . These systems could have different applications as smart materials .

Synthesis of Dipeptides

The compound is used in the synthesis of dipeptides . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

4. Synthesis of Amino Acid Ionic Liquids (AAILs) The compound is used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents .

5. Synthesis of Room-Temperature Ionic Liquids (RTILs) The compound is used in the synthesis of room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ( [emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Synthesis of Ion Channel Blockers

The compound is used in the synthesis of various peptides, including ion channel blockers.

Synthesis of Antimicrobial Peptides

The compound is used in the synthesis of various peptides, including antimicrobial peptides.

Synthesis of Enzyme Inhibitors

The compound is used in the synthesis of various peptides, including enzyme inhibitors.

Future Directions

The use of Boc-protected amines is a well-established technique in organic synthesis, particularly in the synthesis of peptides . Future research may focus on developing new methods for introducing and removing the Boc group, as well as exploring its use in the synthesis of other types of compounds.

properties

IUPAC Name

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDBARGFUXUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373773
Record name 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

CAS RN

669713-58-0
Record name 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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